5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Catalog No.
S12071199
CAS No.
M.F
C20H18N2O6
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-di...

Product Name

5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

IUPAC Name

5-hydroxy-2-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H18N2O6/c1-10(2)9-22-18(25)13-5-3-11(7-14(13)19(22)26)17(24)21-16-6-4-12(23)8-15(16)20(27)28/h3-8,10,23H,9H2,1-2H3,(H,21,24)(H,27,28)

InChI Key

VFQNSAZJDHBFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O

5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a complex organic compound characterized by its unique molecular structure, which includes a benzoic acid moiety and an isoindole derivative. The compound features a 5-hydroxy group on the benzoic acid ring and an amide linkage to a substituted isoindole. Its chemical formula is C20H24N2O5C_{20}H_{24}N_2O_5.

This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The chemical reactivity of 5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid can be explored through various synthetic routes, including:

  • Amidation: The formation of the amide bond between the benzoic acid and the isoindole derivative typically involves coupling reactions using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Hydroxylation: The introduction of the hydroxyl group at the 5-position of the benzoic acid can be achieved through electrophilic aromatic substitution reactions.
  • Dioxo Formation: The dioxo functionality in the isoindole portion can be synthesized via cyclization reactions involving precursors that contain suitable functional groups for cyclization.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. The presence of both hydroxy and carbonyl groups in this compound may enhance its interaction with biological targets such as enzymes involved in inflammatory pathways.

In vitro studies could reveal its potential as a COX inhibitor or other relevant targets, which would be essential for its application in pain management or anti-inflammatory therapies.

Synthesis of 5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid can be approached through several methods:

  • Multi-step Synthesis: Starting from commercially available precursors such as 5-hydroxybenzoic acid and appropriate isoindole derivatives. This method may involve several reaction steps including protection/deprotection strategies, acylation, and cyclization.
  • One-Pot Synthesis: Utilizing multi-component reactions that allow for simultaneous formation of multiple bonds in a single reaction vessel, potentially increasing efficiency and yield.
  • Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and enhance sustainability in the synthesis process.

The potential applications of 5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid include:

  • Pharmaceutical Development: As a candidate for developing new analgesics or anti-inflammatory drugs.
  • Biochemical Research: As a tool compound for studying specific biochemical pathways or interactions in cellular models.
  • Material Science: Potential use in creating novel materials with specific thermal or optical properties due to its unique chemical structure.

Interaction studies involving this compound could focus on:

  • Molecular Docking Studies: To predict binding affinity to various biological targets such as cyclooxygenase enzymes or other relevant receptors.
  • In Vivo Studies: To assess pharmacokinetics, bioavailability, and therapeutic effects in animal models.
  • Toxicological Assessments: Evaluating safety profiles through acute and chronic toxicity studies to understand potential side effects.

Several compounds share structural features with 5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid:

Compound NameStructural FeaturesBiological Activity
5-Acetamido-2-hydroxybenzoic acidAcetamido group instead of isoindoleAnti-inflammatory
4-(Aminomethyl)benzoic acidAminomethyl substituentAntimicrobial
4-(Hydroxymethyl)benzoic acidHydroxymethyl groupAntioxidant

These compounds highlight the diversity within the benzoic acid derivatives while showcasing the unique combination of functionalities present in 5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid that may confer distinct biological properties.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

382.11648630 g/mol

Monoisotopic Mass

382.11648630 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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